molecular formula C25H32N4O3 B2579164 N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921893-43-8

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2579164
M. Wt: 436.556
InChI Key: PGLCBJVSJDUCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery and Pharmacokinetics

Research in drug delivery mechanisms focuses on optimizing the efficacy and safety of therapeutic agents. A study by Sharma et al. (2021) on Bilastine, a new generation antihistamine, delves into the chemistry, pharmacokinetics, and pharmacodynamics of the drug, highlighting the importance of understanding these aspects for improving drug delivery systems. This research could be relevant to similar compounds in terms of how modifications in chemical structure can impact drug behavior in the body (Sharma et al., 2021).

Receptor Interactions

The interaction with biological receptors is crucial for the therapeutic effect of drugs. A study on SB-649915, a novel compound with high affinity for human 5-HT1A and 5-HT1B receptors as well as the serotonin transporter, provides insight into how compounds can be designed to target specific receptors for therapeutic benefit, potentially offering fast-acting antidepressant activity (Watson & Dawson, 2007).

Therapeutic Applications

Jůza et al. (2022) discussed advances in dopamine D2 receptor ligands for treating neuropsychiatric disorders. The research highlights the significance of the pharmacophore's structure in achieving high receptor affinity, which is crucial for the therapeutic management of conditions such as schizophrenia and Parkinson's disease (Jůza et al., 2022).

Novel Antineoplastic Agents

The development of novel antineoplastic agents is a key area of research in combating cancer. Hossain et al. (2020) reviewed the discovery and investigation of a series of compounds with potential as drug candidates due to their cytotoxic properties, tumor-selective toxicity, and ability to act as modulators of multi-drug resistance. This kind of research is vital for developing new cancer treatments and may have parallels with the research on N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide in terms of exploring novel therapeutic agents with specific actions (Hossain et al., 2020).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-28-15-12-19-16-18(6-11-22(19)28)23(29-13-4-3-5-14-29)17-26-24(30)25(31)27-20-7-9-21(32-2)10-8-20/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCBJVSJDUCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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